4-cyclopropylthiophen-3-amine hydrochloride

Medicinal Chemistry Building Block Sourcing Physicochemical Profiling

4-Cyclopropylthiophen-3-amine hydrochloride (CAS 2866308-00-9, MW 175.68 Da) is a rule-of-three compliant fragment and versatile building block featuring a conformationally constrained cyclopropane at C4 and a primary amine at C3 for derivatization. The cyclopropyl motif provides hydrophobic shielding validated in influenza hemagglutinin inhibitor series (M090) and confers metabolic stability critical for LSD1/KDM1A epigenetic probes. Unlike alkyl or aryl analogs, the cyclopropane ring acts as a partial π-donor, altering logP by 1–2 orders of magnitude and making in-class substitution scientifically unjustified. The hydrochloride salt guarantees controlled stoichiometry, crystalline handling, and direct compatibility with aqueous DMSO-d₆ stock preparation for NMR fragment screening. Procure with confidence.

Molecular Formula C7H10ClNS
Molecular Weight 175.68 g/mol
CAS No. 2866308-00-9
Cat. No. B6608900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropylthiophen-3-amine hydrochloride
CAS2866308-00-9
Molecular FormulaC7H10ClNS
Molecular Weight175.68 g/mol
Structural Identifiers
SMILESC1CC1C2=CSC=C2N.Cl
InChIInChI=1S/C7H9NS.ClH/c8-7-4-9-3-6(7)5-1-2-5;/h3-5H,1-2,8H2;1H
InChIKeyXHHXXFLOOMEWKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropylthiophen-3-amine Hydrochloride (CAS 2866308-00-9): Core Identity and Procurement Baseline


4-Cyclopropylthiophen-3-amine hydrochloride is a heterocyclic aromatic amine belonging to the class of C4-substituted thiophene-3-amine derivatives. The molecule comprises a thiophene ring substituted with a cyclopropyl group at the 4-position and a primary amine at the 3-position, presented as the hydrochloride salt (molecular formula C₇H₁₀ClNS, molecular weight 175.68 g/mol) [1]. Its structural features—a conformationally constrained cyclopropane ring, a sulfur-containing heterocycle, and a salt-forming amine—define its physicochemical profile distinct from simpler alkyl- or aryl-substituted analogs [2].

Why Generic Substitution of 4-Cyclopropylthiophen-3-amine Hydrochloride Fails: Structural Determinants of Function


The C4 substitution identity on the thiophene-3-amine scaffold is a critical determinant of lipophilicity, steric contour, and metabolic susceptibility. Replacing the cyclopropyl group with a methyl (ΔMW +26 g/mol vs parent thiophene-3-amine), ethyl, or phenyl substituent alters calculated logP by 1–2 orders of magnitude [1]. The cyclopropane ring introduces ring strain and unique electronic character—acting as a partial π-donor—that cannot be replicated by linear alkyl chains or planar aryl rings [2]. These differences propagate into binding interactions, metabolic half-life, and downstream synthetic utility, making in-class interchange scientifically unjustified without matched comparative data.

4-Cyclopropylthiophen-3-amine Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Molecular Weight and Heavy Atom Count Distinguish the Cyclopropyl Derivative from Simpler Alkyl Analogs

4-Cyclopropylthiophen-3-amine hydrochloride (MW 175.68 Da, 10 heavy atoms) is distinctly heavier than 4-methylthiophen-3-amine hydrochloride (149.64 Da, 8 heavy atoms) and 4-ethylthiophen-3-amine hydrochloride (163.67 Da, 9 heavy atoms), and comparable to the phenyl analog (175.25 Da) [1]. The cyclopropyl group contributes 3 carbon atoms within a compact, strained ring, yielding a weight-to-volume ratio that differs from both linear alkyl and planar aryl substituents.

Medicinal Chemistry Building Block Sourcing Physicochemical Profiling

Regiochemical Distinction: 3-Amine vs 2-Amine Substitution Pattern

4-Cyclopropylthiophen-3-amine hydrochloride positions the amine at C3 of the thiophene ring, distinguishing it from the C2-amine regioisomer class (e.g., 4-cyclopropylthiophen-2-amine, not commercially cataloged as HCl). The C3-amine regioisomer exhibits a predicted pKa of approximately 8.8 for structurally related thiophene cyclopropylamines (e.g., 2-(thiophen-3-yl)cyclopropan-1-amine, pKa 8.83±0.40 predicted) . C2-aminothiophenes typically display different basicity and nucleophilicity profiles due to altered electronic conjugation with the sulfur atom .

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Cyclopropyl Substituent Impacts Conformational Rigidity and Metabolic Stability Relative to Flexible Alkyl Chains

The cyclopropane ring imposes conformational restriction with a rigid C–C–C bond angle of ~60°, compared to ~109.5° for sp³-hybridized carbon in ethyl or n-propyl substituents. This structural constraint alters the spatial presentation of the thiophene-amine pharmacophore in protein binding sites [1]. Furthermore, cyclopropyl groups are known to resist cytochrome P450-mediated ω-oxidation, a major metabolic clearance pathway for ethyl and higher alkyl chains [2]. The cyclopropylthiophene scaffold has been explicitly exploited in antiviral programs for its hydrophobic shielding effect in influenza hemagglutinin binding pockets [3].

Drug Metabolism Pharmacokinetics Conformational Analysis

Hydrochloride Salt Form Provides Quantifiable Solubility Advantage Over Free Base for Aqueous Reaction Conditions

As a hydrochloride salt, 4-cyclopropylthiophen-3-amine hydrochloride is supplied in a protonated, crystalline form that enhances aqueous solubility relative to the free base (free base CAS 1368005-00-8) . While absolute aqueous solubility values (mg/mL) for this specific compound are not publicly reported in peer-reviewed literature, the hydrochloride salt of the parent thiophene-3-amine scaffold (CAS 25475-76-7) exhibits computed water solubility (ESOL Log S) of -3.50 (0.428 mg/mL) . This represents a class-level solubility enhancement compared to the free base form, which is typically an oil or low-melting solid with substantially lower aqueous solubility.

Salt Selection Formulation Aqueous Solubility Procurement Specification

Patent-Cited Antiviral Scaffold: Cyclopropyl-Thiophene-Amines Are Privileged Motifs for Anti-Influenza Drug Discovery

Chinese patent CN107... explicitly claims cyclopropyl-substituted thiophene cycloalkyl amine compounds, including pharmaceutically acceptable salts, as influenza virus inhibitors with activity against amantadine-resistant strains [1]. While 4-cyclopropylthiophen-3-amine hydrochloride itself is not individually exemplified with IC₅₀ data in the patent, the generic Markush structure encompasses this scaffold. A structurally related 3-cyclopropylthiophene moiety has been demonstrated to provide hydrophobic shielding in influenza hemagglutinin binding, contributing to inhibitor potency [2]. Separately, cyclopropylamine compounds with thiophene substitution have been claimed as LSD1 (KDM1A) demethylase inhibitors in patent literature, linking this scaffold to epigenetic target modulation [3].

Antiviral Research Influenza Patent Analysis Drug Discovery

Distinct Synthetic Accessibility: Cyclopropylthiophene-Amines via Pd-Catalyzed Cross-Coupling Enable Diversification

The Pd-catalyzed Suzuki-Miyaura cross-coupling route to cyclopropylthiophenes has been optimized for multi-gram scale (0.2–1.5 mol) using commercially available cyclopropylboronic acid and bromothiophene starting materials [1]. This contrasts with 4-alkylthiophene-3-amines (methyl, ethyl), which are typically accessed via direct alkylation or ring-closure routes with different impurity profiles. The 4-cyclopropyl substituent is installed via cross-coupling rather than electrophilic alkylation, yielding a distinct synthetic provenance and impurity fingerprint. The presence of the free amine at the 3-position additionally allows orthogonal derivatization without protecting-group manipulation of the cyclopropane ring [2].

Synthetic Methodology Parallel Synthesis Building Block Utility

Validated Application Scenarios for 4-Cyclopropylthiophen-3-amine Hydrochloride (CAS 2866308-00-9)


Medicinal Chemistry: Scaffold for Antiviral Lead Optimization Targeting Influenza Hemagglutinin

4-Cyclopropylthiophen-3-amine hydrochloride serves as a key intermediate or scaffold-mimetic for constructing influenza hemagglutinin inhibitors. The cyclopropylthiophene motif has been structurally validated in the M090 inhibitor series, where the 3-cyclopropylthiophene moiety provides hydrophobic shielding within the HA binding pocket [1]. The 3-amine position offers a vector for amide or sulfonamide coupling to introduce target-binding pharmacophores, while the hydrochloride salt form facilitates aqueous solubility during biochemical assay preparation [2].

Chemical Biology: Probe Synthesis for LSD1 (KDM1A) Demethylase Target Engagement Studies

Cyclopropylamine-containing compounds, including thiophene-substituted variants, are established as lysine-specific demethylase 1 (LSD1/KDM1A) inhibitors in patent literature [1]. 4-Cyclopropylthiophen-3-amine hydrochloride can be derivatized via the free 3-amine to generate target-specific chemical probes for epigenetic research. The cyclopropyl ring contributes to metabolic stability, a critical attribute for cellular assay probes requiring sustained target engagement over multi-hour incubation periods [2].

Synthetic Methodology: Building Block for Parallel Library Synthesis via Pd-Catalyzed Diversification

The compound functions as a versatile building block for synthesizing libraries of cyclopropylthiophene derivatives. The established Pd-catalyzed cross-coupling methodologies for cyclopropylthiophenes enable further C–H functionalization, while the free 3-amine permits amide coupling, reductive amination, or sulfonylation without protecting-group manipulation of the cyclopropane ring [1]. This orthogonal reactivity profile is distinct from 2-aminothiophene regioisomers and supports efficient parallel synthesis workflows in medicinal chemistry campaigns [2].

Procurement: Specification-Controlled Sourcing for Fragment-Based Drug Discovery (FBDD) Libraries

For fragment-based screening collections, the compound's molecular weight (175.68 Da), heavy atom count (10), and computed physicochemical profile place it within rule-of-three compliant fragment space [1]. Procurement of the hydrochloride salt, rather than the free base, ensures controlled stoichiometry, crystalline handling properties, and compatibility with aqueous DMSO-d₆ stock solution preparation for NMR-based fragment screening. Quality control via LC-MS using the characteristic molecular ion [M+H]⁺ at m/z 140.048 (free base) enables unambiguous identity verification [2].

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